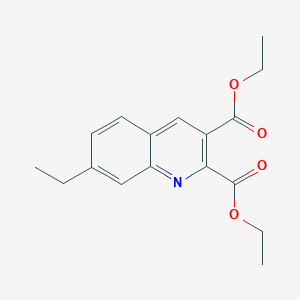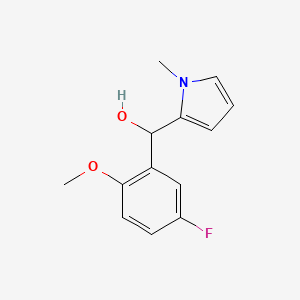![molecular formula C16H13ClN6 B12639440 5-[(E)-(4-Chlorophenyl)diazenyl]-2-phenylpyrimidine-4,6-diamine CAS No. 919833-13-9](/img/structure/B12639440.png)
5-[(E)-(4-Chlorophenyl)diazenyl]-2-phenylpyrimidine-4,6-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(E)-(4-Chlorophenyl)diazenyl]-2-phenylpyrimidine-4,6-diamine is a compound that belongs to the class of azo compounds, characterized by the presence of a diazenyl group (-N=N-) attached to aromatic rings
Méthodes De Préparation
The synthesis of 5-[(E)-(4-Chlorophenyl)diazenyl]-2-phenylpyrimidine-4,6-diamine typically involves the diazotization of 4-chloroaniline followed by coupling with 2-phenylpyrimidine-4,6-diamine. The reaction conditions often include acidic environments and controlled temperatures to ensure the formation of the desired azo compound. Industrial production methods may involve large-scale batch reactions with optimized conditions for yield and purity.
Analyse Des Réactions Chimiques
5-[(E)-(4-Chlorophenyl)diazenyl]-2-phenylpyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing different functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and electrophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
5-[(E)-(4-Chlorophenyl)diazenyl]-2-phenylpyrimidine-4,6-diamine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biological stain due to its azo group.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mécanisme D'action
The mechanism of action of 5-[(E)-(4-Chlorophenyl)diazenyl]-2-phenylpyrimidine-4,6-diamine involves its interaction with biological molecules through its diazenyl group. This interaction can lead to the inhibition of specific enzymes or the disruption of cellular processes. The molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar compounds to 5-[(E)-(4-Chlorophenyl)diazenyl]-2-phenylpyrimidine-4,6-diamine include other azo compounds such as:
- 5-[(E)-(4-Chlorophenyl)diazenyl]-4,6-dimethyl-2-pyrimidinamine
- 5-[(E)-(4-Chlorophenyl)diazenyl]-2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-methylthiazole These compounds share the diazenyl group but differ in their substituents, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and potential applications.
Propriétés
Numéro CAS |
919833-13-9 |
|---|---|
Formule moléculaire |
C16H13ClN6 |
Poids moléculaire |
324.77 g/mol |
Nom IUPAC |
5-[(4-chlorophenyl)diazenyl]-2-phenylpyrimidine-4,6-diamine |
InChI |
InChI=1S/C16H13ClN6/c17-11-6-8-12(9-7-11)22-23-13-14(18)20-16(21-15(13)19)10-4-2-1-3-5-10/h1-9H,(H4,18,19,20,21) |
Clé InChI |
UOWAUDQURFFZLD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NC(=C(C(=N2)N)N=NC3=CC=C(C=C3)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


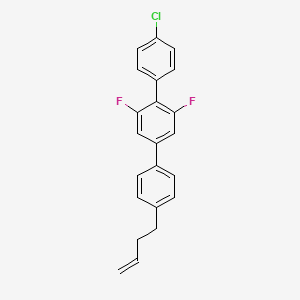
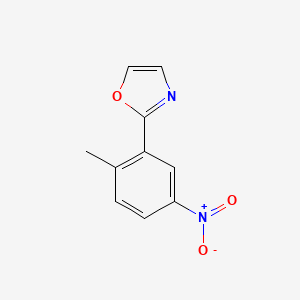
![2H-Indol-2-one, 1,3-dihydro-3-[(4-hydroxyphenyl)methyl]-5,6-dimethoxy-](/img/structure/B12639376.png)
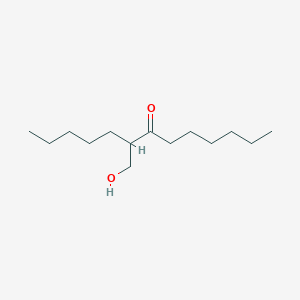
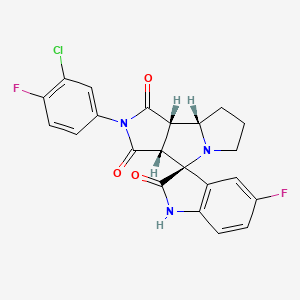
![N-[[5-(2,4-dichlorophenyl)furan-2-yl]methyl]-1-(oxolan-2-yl)methanamine;hydrochloride](/img/structure/B12639392.png)

![N-cyclopropyl-4-[4-(1H-indazol-3-yl)triazol-1-yl]benzamide](/img/structure/B12639402.png)
![9-Bromobenzo[h]isoquinoline-6-carboxylic acid](/img/structure/B12639406.png)
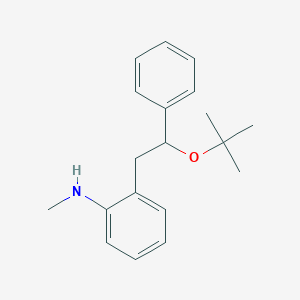
![2-Amino-N-methyl-2-{[(4-nitrobenzoyl)oxy]imino}acetamide](/img/structure/B12639416.png)
